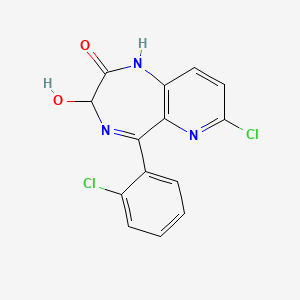

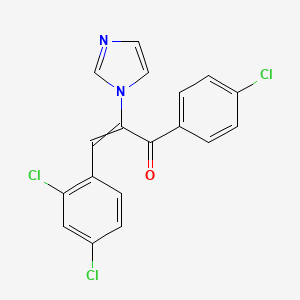

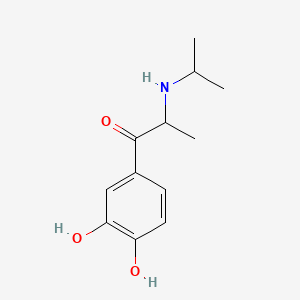

![molecular formula C28H35N5O4 B10782466 N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)

N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CP-424391 L-TARTRATE: It is primarily used in veterinary medicine to stimulate appetite and promote weight gain in animals, particularly dogs and cats . This compound has shown significant efficacy in increasing food consumption and body weight, making it a valuable therapeutic agent in managing conditions like chronic kidney disease in cats and general appetite stimulation in dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP-424391 L-TARTRATE involves the preparation of a pyrazolinone-piperidine dipeptide. The synthetic route typically includes the following steps:

Formation of the pyrazolinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Attachment of the piperidine moiety: The piperidine ring is introduced through a series of nucleophilic substitution reactions.

Formation of the dipeptide: The final step involves coupling the pyrazolinone-piperidine intermediate with the appropriate amino acid derivatives.

Industrial Production Methods: Industrial production of CP-424391 L-TARTRATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Optimization of reaction conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield.

Chemical Reactions Analysis

Types of Reactions: CP-424391 L-TARTRATE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

CP-424391 L-TARTRATE has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the synthesis and reactivity of pyrazolinone-piperidine dipeptides.

Biology: It is used to study the regulation of growth hormone secretion and its effects on metabolism and body composition.

Medicine: It is used in veterinary medicine to stimulate appetite and promote weight gain in animals. .

Industry: It is used in the development of new therapeutic agents targeting growth hormone secretagogue receptors

Mechanism of Action

CP-424391 L-TARTRATE exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone, which in turn regulates appetite, food intake, and body weight. The molecular targets and pathways involved include:

GHS-R1a receptor: The primary target of CP-424391 L-TARTRATE.

Intracellular signaling pathways: Activation of GHS-R1a leads to the activation of intracellular calcium signaling and modulation of cyclic adenosine monophosphate (cAMP) levels

Comparison with Similar Compounds

CP-424391 L-TARTRATE is unique among growth hormone secretagogues due to its high potency and oral bioavailability. Similar compounds include:

MK-0677: Another growth hormone secretagogue with similar effects but different pharmacokinetic properties.

L-163,540: A growth hormone secretagogue with lower bioavailability compared to CP-424391 L-TARTRATE

Properties

IUPAC Name |

N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLLHLWBPNCVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870197 |

Source

|

| Record name | 3a-Benzyl-2-methyl-5-(2-methylalanyl-O-benzylseryl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

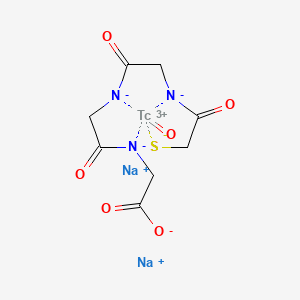

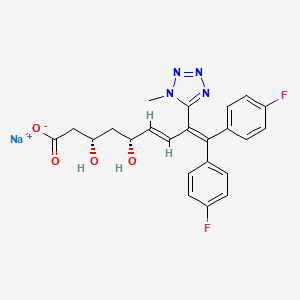

![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)

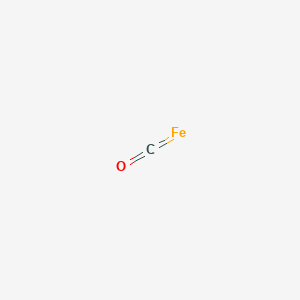

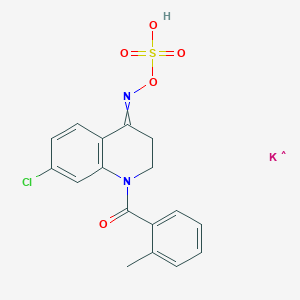

![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)

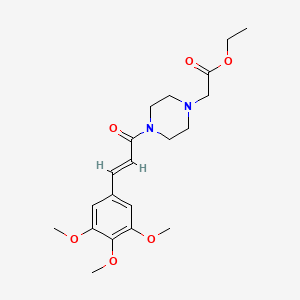

![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)

![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)